molecular formula C14H19N3O2S B11826013 Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine

Butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine

Cat. No.: B11826013
M. Wt: 293.39 g/mol
InChI Key: IJHHABRLXMZEDF-UHFFFAOYSA-N
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Description

Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not adjacent to any other atoms. This unique structure imparts significant three-dimensionality to the molecule, making it an interesting subject for research in organic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of cyclopropane derivatives with indole precursors under specific conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .

Scientific Research Applications

Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl({1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is unique due to its combination of a spirocyclic core and a sulfamoyl group, which imparts distinct chemical and biological properties. This combination is less common in other spirocyclic compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

2-(butylsulfamoylimino)spiro[1H-indole-3,1'-cyclopropane]

InChI

InChI=1S/C14H19N3O2S/c1-2-3-10-15-20(18,19)17-13-14(8-9-14)11-6-4-5-7-12(11)16-13/h4-7,15H,2-3,8-10H2,1H3,(H,16,17)

InChI Key

IJHHABRLXMZEDF-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1

Origin of Product

United States

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